molecular formula C18H17Cl2N5S B10925232 1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-phenylethyl)thiourea

1-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(2-phenylethyl)thiourea

Cat. No.: B10925232
M. Wt: 406.3 g/mol
InChI Key: BVCYOIXZVDAADQ-UHFFFAOYSA-N
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Description

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-PHENETHYLTHIOUREA is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 2,4-dichlorobenzyl group, a triazole ring, and a phenethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-PHENETHYLTHIOUREA typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and the triazole intermediate.

    Attachment of the Phenethylthiourea Moiety: The final step involves the reaction of the triazole derivative with phenethyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the 2,4-dichlorobenzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified chemical properties.

    Substitution: Formation of substituted derivatives with different functional groups replacing the 2,4-dichlorobenzyl group.

Scientific Research Applications

N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-N’-PHENETHYLTHIOUREA shares similarities with other triazole derivatives, such as fluconazole and voriconazole, which are known for their antifungal properties.
  • **Other similar compounds include various substituted triazoles and thiourea derivatives that exhibit comparable chemical and biological properties.

Uniqueness

    Unique Structure: The combination of a 2,4-dichlorobenzyl group, a triazole ring, and a phenethylthiourea moiety gives this compound unique chemical and biological characteristics.

    Distinct Biological Activities: Its specific structure may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17Cl2N5S

Molecular Weight

406.3 g/mol

IUPAC Name

1-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-3-(2-phenylethyl)thiourea

InChI

InChI=1S/C18H17Cl2N5S/c19-15-7-6-14(16(20)10-15)11-25-12-22-17(24-25)23-18(26)21-9-8-13-4-2-1-3-5-13/h1-7,10,12H,8-9,11H2,(H2,21,23,24,26)

InChI Key

BVCYOIXZVDAADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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